UNC9995
Description
Properties
CAS No. |
1354030-52-6 |
|---|---|
Molecular Formula |
C20H21Cl2N3OS |
Molecular Weight |
422.368 |
IUPAC Name |
5-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole |
InChI |
InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2 |
InChI Key |
VBHBKXBUHHJVBZ-UHFFFAOYSA-N |
SMILES |
ClC1=CC=CC(N2CCN(CCCOC3=CC(N=CS4)=C4C=C3)CC2)=C1Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC9995, UNC-9995, UNC 9995 |
Origin of Product |
United States |
Molecular Target Identification and Characterization of Unc9995
Dopamine (B1211576) Receptor D2 (Drd2) as the Primary Molecular Target of UNC9995
Studies have consistently identified Drd2 as the main molecular target for this compound. medchemexpress.comnih.govmedchemexpress.compatsnap.commedchemexpress.combioscience.co.ukhoelzel-biotech.commedchemexpress.eunih.gov This interaction forms the basis of this compound's pharmacological actions. The engagement of this compound with Drd2 initiates downstream signaling events, which, as detailed below, exhibit a marked preference for the β-arrestin2 pathway.
Classification of this compound as a β-Arrestin2-Biased Agonist of Drd2
This compound is classified as a β-arrestin2-biased agonist of the dopamine receptor Drd2. medchemexpress.comnih.govmedchemexpress.compatsnap.commedchemexpress.combioscience.co.ukhoelzel-biotech.commedchemexpress.eunih.gov Biased agonism refers to the ability of a ligand to selectively activate or inhibit specific signaling pathways downstream of a receptor, rather than acting as a balanced agonist that equally activates all pathways. In the case of this compound, the bias is directed towards the recruitment and activation of β-arrestin2. nih.govnih.gov This functional selectivity differentiates this compound from traditional, unbiased Drd2 agonists that activate both G-protein and β-arrestin pathways more equally.
Distinct Signaling Profile of this compound: Preference for β-Arrestin2 Recruitment Over G-Protein-Dependent Pathways
The signaling profile of this compound is characterized by a distinct preference for β-arrestin2 recruitment and subsequent signaling over G-protein-dependent pathways. bioscience.co.ukhoelzel-biotech.comx-mol.netmedchemexpress.comacs.org Upon binding to Drd2, this compound effectively promotes the recruitment of β-arrestin2 to the receptor. nih.gov This interaction is a key step in initiating β-arrestin-mediated signaling cascades. discoverx.comfrontiersin.org In contrast, this compound shows limited or no significant activation of signaling pathways traditionally coupled to Drd2 via G proteins, particularly the Gαi protein pathway which typically leads to inhibition of adenylyl cyclase and decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govx-mol.netresearchgate.net This biased activation profile suggests that this compound can selectively modulate cellular responses mediated by β-arrestin2 without significantly engaging the G-protein-dependent arms of Drd2 signaling.
Functional Selectivity Profiling of this compound
Functional selectivity profiling experiments have been conducted to characterize the specific downstream signaling pathways activated by this compound upon binding to Drd2. These studies aim to quantify the compound's efficacy and potency in activating different signaling branches, thereby confirming its biased nature.
Absence or Weak Activity of this compound in G-Protein-Dependent cAMP Assays
Consistent with its classification as a β-arrestin2-biased agonist, this compound has demonstrated absence or weak activity in G-protein-dependent cAMP assays. bioscience.co.ukx-mol.netmedchemexpress.comacs.org These assays typically measure the inhibition of forskolin-stimulated cAMP production, a common downstream effect of Gαi-coupled receptors like Drd2 activated by unbiased agonists. Research indicates that this compound shows no significant activity in these G-protein-dependent cAMP assays. researchgate.net A previous study, utilizing a Gαi protein inhibitor to increase cAMP levels, also suggested that this compound does not activate the G protein-dependent pathway. nih.govresearchgate.net This lack of significant activity in stimulating or inhibiting G-protein-mediated cAMP signaling underscores the biased nature of this compound.
Below is a conceptual representation of the activity profile based on research findings:
| Assay Type | Signaling Pathway Measured | This compound Activity |
| G-Protein-Dependent (cAMP) | Gαi-mediated cAMP inhibition | Absent or Weak |
| β-Arrestin2 Recruitment | β-Arrestin2 translocation | Potent |
Preferential Activation of β-Arrestin2 Recruitment by this compound
In contrast to its minimal activity in G-protein assays, this compound preferentially activates β-arrestin2 recruitment. bioscience.co.ukhoelzel-biotech.comx-mol.netmedchemexpress.comacs.org Assays designed to measure the translocation or recruitment of β-arrestin2 to the activated receptor have shown that this compound is potent in promoting this interaction. researchgate.net This preferential recruitment of β-arrestin2 is a hallmark of biased agonism towards the β-arrestin pathway. The recruitment of β-arrestin2 by this compound to Drd2 initiates β-arrestin-dependent signaling cascades, which can mediate diverse cellular responses, including the modulation of protein interactions and downstream signaling molecules like STAT3. nih.govmedchemexpress.comnih.gov
Below is a conceptual representation of the biased activity:
| Signaling Pathway | This compound Efficacy/Potency |
| G-Protein-Dependent | Low/Minimal |
| β-Arrestin2 Recruitment | High/Potent |
Mechanistic Elucidation of Unc9995 Action at Cellular and Subcellular Levels
Intermolecular Interactions Modulated by UNC9995
This compound's cellular effects are mediated, in part, by its ability to influence the interactions between β-arrestin2 and other crucial cellular proteins involved in inflammatory responses and signal transduction.
Enhanced β-Arrestin2-NLRP3 Interaction Induced by this compound
A key mechanism by which this compound exerts its anti-inflammatory effects is by enhancing the interaction between β-arrestin2 and NLRP3. researchgate.netuniprot.orgacs.orghmdb.canih.gov This enhanced interaction is critical for the subsequent suppression of NLRP3 inflammasome activation. researchgate.netuniprot.orgacs.orghmdb.canih.gov Research indicates that this compound promotes β-arrestin2 interacting with NLRP3 to interfere with inflammasome assembly, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β. This interaction represents a non-canonical mechanism independent of the traditional Drd2 / Gαi protein pathway.
Direct or Indirect Interaction of β-Arrestin2 and STAT3 Facilitated by this compound
This compound has been shown to facilitate the interaction between β-arrestin2 and STAT3. researchgate.netuniprot.orgbio-fount.comnih.gov Studies utilizing techniques such as co-immunoprecipitation and proximity ligation assay (PLA) have demonstrated that this compound treatment promotes the combination of β-arrestin2 and STAT3 in cells like primary astrocytes. researchgate.netuniprot.orgbio-fount.comnih.gov This interaction is significant because β-arrestin2 can act as a scaffold protein that interacts with STAT3, thereby influencing its downstream activity. researchgate.netnih.gov This facilitated interaction contributes to the inhibitory effects of this compound on inflammatory signaling. researchgate.netuniprot.orgbio-fount.comnih.gov
Downstream Signaling Pathways Regulated by this compound
The intermolecular interactions modulated by this compound lead to the regulation of several key downstream signaling pathways involved in inflammation and cellular responses.
Inhibition of NLRP3 Inflammasome Activation by this compound
This compound effectively inhibits the activation of the NLRP3 inflammasome. researchgate.netuniprot.orgbio-fount.comnih.gov This inhibition is a direct consequence of the enhanced interaction between β-arrestin2 and NLRP3 induced by this compound, which interferes with the assembly of the inflammasome complex. By suppressing NLRP3 inflammasome activation, this compound reduces the subsequent cleavage of pro-IL-1β into its active form, IL-1β, thereby mitigating inflammatory responses. This inhibitory effect has been observed in various cellular contexts, including astrocytes.
Modulation of JAK/STAT3 Signaling Pathway by this compound
This compound modulates the JAK/STAT3 signaling pathway. researchgate.net It activates the Drd2/β-arrestin2 signaling cascade, which in turn prevents the activation of the JAK/STAT3 pathway. researchgate.netuniprot.orgacs.orgbio-fount.comhmdb.carcsb.orgrcsb.org Research indicates that this compound can abolish the activation of the JAK/STAT3 pathway stimulated by inflammatory mediators like IL-6, leading to a decrease in the phosphorylation levels of both JAK and STAT3. uniprot.orgbio-fount.com This modulation is crucial for the anti-inflammatory effects of this compound, as the JAK/STAT3 pathway is a key mediator of inflammatory responses. researchgate.netuniprot.orgacs.orgbio-fount.comhmdb.carcsb.orgrcsb.org Furthermore, studies have shown that genetic deletion of β-arrestin2 can aggravate the activation of the JAK-STAT3 pathway, highlighting the role of β-arrestin2 in this regulatory mechanism promoted by this compound. researchgate.net
Inhibition of cGAS-STING Pathway Components (STING, TBK1, JAK) by this compound
Studies have demonstrated that this compound exerts inhibitory effects on the cGAS-STING signaling pathway, a crucial component of the innate immune response responsible for detecting cytoplasmic DNA and triggering inflammatory and interferon responses. This compound has been shown to abolish the activation of the cGAS-STING pathway, as well as the downstream JAK/STAT3 pathway, particularly when stimulated by inflammatory mediators such as IL-6. nih.govnih.gov
The inhibitory action of this compound involves a reduction in the phosphorylation levels of key proteins within this cascade. Specifically, research indicates that this compound treatment leads to decreased levels of phosphorylated STING (p-STING), phosphorylated TANK-binding kinase 1 (p-TBK1), and phosphorylated Janus kinase (p-JAK). nih.govnih.gov This suggests that this compound interferes with the activation and signal transduction originating from STING.
Experimental findings in primary astrocytes stimulated with IL-6 illustrate this effect. This compound, at concentrations ranging from 1 to 20 μM, was found to abolish the apoptosis and inflammation induced by IL-6. nih.gov Further analysis at a concentration of 10 μM demonstrated that this compound significantly reversed the increased levels of p-STING, p-TBK1, and p-JAK2 induced by IL-6 stimulation. This indicates that this compound can effectively suppress the activation cascade initiated by inflammatory signals upstream of these kinases. Immunofluorescent analysis further supported these findings, showing that this compound abolished the increased level of p-STING in astrocytes treated with IL-6.
The following table summarizes representative findings on the impact of IL-6 stimulation and subsequent this compound treatment on the phosphorylation levels of key cGAS-STING and JAK pathway components in astrocytes:
| Treatment Group | p-STING Level (Relative to Control) | p-TBK1 Level (Relative to Control) | p-JAK Level (Relative to Control) |
| Control | Baseline | Baseline | Baseline |
| IL-6 Stimulation | Increased | Increased | Increased |
| IL-6 + this compound (10 μM) | Abolished/Significantly Reduced | Abolished/Significantly Reduced | Abolished/Significantly Reduced |
Note: Data is representative based on reported findings where this compound significantly reversed or abolished the increase in phosphorylation levels induced by IL-6 stimulation.
Independence of this compound Action from Drd2/Gαi Protein Pathway
This compound is characterized as a β-arrestin2-biased agonist of the dopamine (B1211576) receptor Drd2. nih.gov This classification is significant because G protein-coupled receptors (GPCRs) like Drd2 can signal through multiple pathways, primarily via G proteins (such as Gαi) or through β-arrestin proteins. Biased agonists selectively activate one pathway over others.
Crucially, research indicates that the anti-inflammatory effects of this compound are independent of the canonical Drd2/Gαi protein pathway. While this compound interacts with Drd2, its downstream signaling and observed biological effects, particularly its anti-inflammatory actions, are not mediated through the Gαi protein coupling typically associated with Drd2 activation.
Instead, this compound's mechanism involves the activation and recruitment of β-arrestin2 to the cell membrane. This compound activates the Drd2/β-arrestin2 signaling pathway. nih.gov Evidence supporting the independence from the Gαi pathway includes studies where the anti-inflammatory effect of this compound was maintained even when the Gαi pathway was not activated. Furthermore, the beneficial effects of this compound, such as its anti-inflammatory and neuroprotective actions observed in a Parkinson's disease mouse model, were abolished in the absence of β-arrestin2 (β-arrestin2 knockout mice). This strongly supports that the primary mechanism through which this compound exerts these effects is dependent on β-arrestin2 signaling, not the Gαi protein pathway.
The β-arrestin2-biased signaling of this compound highlights a mechanism where the compound preferentially engages the β-arrestin2 pathway downstream of Drd2, leading to its observed cellular and subcellular effects, including the modulation of inflammatory pathways, independent of the traditional G protein signaling route.
Cellular and Subcellular Effects of Unc9995 in Experimental Systems
Effects of UNC9995 on Astrocytic Function and Viability
Astrocytes play crucial roles in maintaining central nervous system homeostasis, supporting neuronal function, and modulating neuroinflammation. Dysfunction and loss of astrocytes are implicated in various neurological and psychiatric disorders. Experimental studies have explored how this compound influences astrocytic health and function.
Amelioration of Astrocytic Dysfunctions by this compound
This compound has demonstrated the ability to ameliorate astrocytic dysfunctions in experimental models. Studies using chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS) mouse models, which mimic aspects of depression, have shown that this compound administration can improve the loss of astrocytes in the hippocampus. medchemexpress.comresearchgate.net This suggests a protective effect of this compound on astrocyte populations in conditions associated with stress and inflammation. The amelioration of astrocytic dysfunction by this compound is linked to its activation of the Drd2/β-arrestin2 signaling pathway. nih.gov
Abolition of Apoptosis and Inflammation of Astrocytes In Vitro by this compound
In in vitro experimental systems, this compound has been shown to abolish the apoptosis and inflammation of astrocytes. medchemexpress.comnih.gov This effect has been observed in astrocytes stimulated with inflammatory mediators such as IL-6. medchemexpress.comnih.govmedchemexpress.com this compound at concentrations ranging from 1 to 20 μM has been found to abolish the apoptosis and inflammation of both wild-type and β-arrestin2-deficient astrocytes stimulated with IL-6. medchemexpress.commedchemexpress.com This indicates a direct protective effect of this compound on astrocytes against inflammation-induced cell death and inflammatory responses.
Prevention of Astrocytic Loss Induced by Inflammatory Stimuli (e.g., IL-6) by this compound
This compound prevents astrocytic loss induced by high concentrations of inflammatory stimuli, such as IL-6. nih.govnih.gov In experiments with primary astrocytes stimulated with IL-6, this compound increased the decreased viability of astrocytes in a concentration-dependent manner, particularly at concentrations above 10 μM. nih.gov This protective effect at the biomolecular scale refines the understanding of how this compound counteracts astrocytic loss observed in vivo. nih.gov
Reduction of Proinflammatory Cytokine Release (e.g., IL-1β) in Astrocytes by this compound
This compound has been shown to reduce the release of proinflammatory cytokines, such as IL-1β, in astrocytes. nih.gov This is achieved through its mechanism of action involving the β-arrestin2 pathway. This compound enhances the interaction between β-arrestin2 and NLRP3, which interferes with inflammasome assembly and consequently reduces the production of IL-1β. medchemexpress.comnih.govresearchgate.net Additionally, this compound activates the Drd2/β-arrestin2 signaling to prevent the transcription of inflammation-related genes induced by the JAK/STAT3 pathway. medchemexpress.com
Here is a summary of this compound effects on astrocytes:
| Effect | Experimental System | Key Findings | References |
| Amelioration of Astrocytic Dysfunctions | Mouse models (CSDS, CUMS) | Improves loss of astrocytes in hippocampus. | medchemexpress.comresearchgate.net |
| Abolition of Apoptosis and Inflammation | In vitro (astrocytes) | Abolishes apoptosis and inflammation induced by IL-6. | medchemexpress.comnih.govmedchemexpress.com |
| Prevention of Astrocytic Loss | In vitro (astrocytes) | Prevents IL-6 induced astrocytic loss in a concentration-dependent manner. | nih.govnih.gov |
| Reduction of Proinflammatory Cytokine Release | Astrocytes | Reduces IL-1β production via β-arrestin2/NLRP3 interaction and inhibits inflammation-related gene transcription via JAK/STAT3. | medchemexpress.comnih.govresearchgate.netfrontiersin.org |
Impact of this compound on Neuronal Health and Degeneration
Neuroinflammation and astrocytic dysfunction can significantly impact neuronal health and contribute to neurodegeneration. This compound's effects on astrocytes indirectly support neuronal survival, and direct effects on neurons have also been investigated.
Prevention of Neuronal Degeneration by this compound
This compound has demonstrated the ability to prevent neuronal degeneration in experimental models. medchemexpress.comnih.govnih.govmedchemexpress.comnih.govbohrium.com In a mouse model of Parkinson's disease induced by MPTP, this compound rescued the loss of TH+ neurons in the substantia nigra. nih.govresearchgate.net This neuroprotective effect is linked to its mechanism of inhibiting NLRP3 inflammasome activation by enhancing the interaction between β-arrestin2 and NLRP3. medchemexpress.comnih.govglpbio.comresearchgate.net Furthermore, this compound inhibits IL-1β-induced inflammatory pathway activation in dopaminergic neurons and rescues subsequent apoptosis by β-arrestin2 interacting with protein kinases like JNK, thereby suppressing their phosphorylation. nih.govresearchgate.net The anti-inflammatory and neuroprotective effects of this compound in the Parkinson's disease mouse model were abolished by β-arrestin2 knockout, supporting its β-arrestin2-biased Drd2 agonist activity and its novel function in preventing neuronal degeneration. nih.govresearchgate.net
Here is a summary of this compound effects on neurons:
| Effect | Experimental System | Key Findings | References |
| Prevention of Degeneration | Mouse model of Parkinson's disease | Rescues loss of TH+ neurons in substantia nigra. | nih.govresearchgate.net |
| Inhibition of Apoptosis | Dopaminergic neurons (in vitro) | Rescues apoptosis induced by IL-1β via β-arrestin2 interaction with JNK. | nih.govresearchgate.net |
| Inhibition of Inflammation | Dopaminergic neurons (in vitro) | Inhibits IL-1β-induced inflammatory pathway activation. | nih.govresearchgate.net |
| Mechanism | Cellular/Subcellular | Inhibits NLRP3 inflammasome via β-arrestin2/NLRP3 interaction; inhibits inflammation via β-arrestin2/JNK interaction and JAK/STAT3 pathway. | medchemexpress.commedchemexpress.comnih.govresearchgate.netglpbio.comresearchgate.net |
Attenuation of Neuroinflammation and Related Processes by this compound
Studies have demonstrated that this compound can alleviate neuroinflammation and related cellular injuries in experimental systems. A key mechanism involves the interaction between β-arrestin2 and STAT3. nih.govnih.gov this compound activates the Drd2/β-arrestin2 signaling pathway, which promotes the interaction between β-arrestin2 and STAT3. nih.govnih.gov This interaction inhibits the phosphorylation of STAT3 and its subsequent translocation into the nucleus, thereby preventing the transcription of inflammation-related genes mediated by the JAK-STAT3 pathway. nih.govnih.gov
Research in primary astrocytes stimulated with interleukin-6 (IL-6), a prominent inflammatory cytokine, showed anti-inflammatory effects of this compound. nih.gov this compound was found to prevent astrocytic loss induced by high concentrations of IL-6, suggesting a protective effect on astrocytes in an inflammatory environment. nih.gov
Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome. nih.govfrontiersin.org The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response by leading to the production of pro-inflammatory cytokines like IL-1β. nih.govjci.org In studies using a Parkinson's disease mouse model, this compound was found to inhibit astrocytic NLRP3 inflammasome activation induced by lipopolysaccharide (LPS) plus ATP. nih.gov Mechanistically, this compound enhances the interaction between β-arrestin2 and NLRP3, interfering with inflammasome assembly and consequently reducing IL-1β production. nih.gov this compound also inhibited IL-1β-induced inflammatory pathway activation in dopaminergic neurons and rescued subsequent apoptosis via β-arrestin2 interaction with protein kinases such as JNK, suppressing their phosphorylation. nih.gov
Studies in mouse models of depression, such as the chronic unpredictable mild stress (CUMS) and chronic social defeat stress (CSDS) models, have also provided evidence for this compound's anti-inflammatory effects. nih.govnih.gov These models exhibit increased levels of inflammatory cytokines, including TNF-α, IL-6, IFN-β, and IL-1β, in the hippocampus, along with astrocyte loss and microglia activation. nih.gov Pharmacological activation of the Drd2/β-arrestin2 pathway by this compound in these models alleviated astrocyte inflammatory injury and ameliorated depressive-like behaviors. nih.govnih.gov Genetic deletion of β-arrestin2 was found to aggravate neuroinflammation and depressive-like phenotypes, further supporting the role of this pathway in mediating anti-inflammatory effects. nih.govnih.gov
The anti-inflammatory effect of this compound appears to be independent of the Drd2/Gαi protein pathway, instead relying on the activation of β-arrestin2 by recruiting it to the cell membrane. nih.gov β-arrestin2 knockout abolishes the anti-inflammatory and neuroprotective effects of this compound in a Parkinson's disease mouse model, reinforcing its dependence on β-arrestin2 signaling. nih.govx-mol.net
Detailed Research Findings and Data
Research findings indicate that this compound can influence the viability of astrocytes under inflammatory conditions. In vitro studies with primary astrocytes treated with IL-6 showed that this compound increased the decreased viability of these cells in a concentration-dependent manner, particularly at concentrations above 10 μM. nih.gov
Activation of inflammatory pathways, including the JAK-STAT3 pathway and the cGAS-STING pathway, has been observed in the hippocampus of mice subjected to chronic stress models of depression. nih.gov Increased levels of inflammatory cytokines such as TNF-α, IL-6, IFN-β, and IL-1β have been quantified in these models. nih.gov this compound's ability to inhibit STAT3 phosphorylation and nuclear translocation is a key mechanism counteracting this inflammatory activation. nih.govnih.gov
Furthermore, this compound has been shown to impact inflammasome activation. Studies have measured the levels of NLRP3 inflammasome components and the production of IL-1β, demonstrating that this compound treatment leads to a reduction in these inflammatory markers. nih.govfrontiersin.org
Data Tables
Based on the research findings, the following interactive tables illustrate some of the observed effects of this compound on neuroinflammatory markers and cell viability in experimental systems.
| Inflammatory Cytokine (Hippocampus, Mouse Model of Depression) | Chronic Stress Model (Relative Increase) | This compound Treatment (Relative Change vs. Chronic Stress) | Source |
| TNF-α | Increased | Reduction observed | nih.gov |
| IL-6 | Increased (highest fold change) | Reduction observed | nih.gov |
| IFN-β | Increased | Reduction observed | nih.gov |
| IL-1β | Increased | Reduction observed | nih.gov |
| Inflammatory Pathway Component | Effect of Chronic Stress | Effect of this compound | Mechanism | Source |
| STAT3 Phosphorylation | Increased | Inhibited | β-arrestin2 interaction with STAT3 | nih.govnih.gov |
| STAT3 Nuclear Translocation | Increased | Prevented | Inhibition of phosphorylation | nih.govnih.gov |
| NLRP3 Inflammasome Activation (Astrocytes) | Increased (LPS+ATP) | Suppressed | Enhances β-arrestin2-NLRP3 interaction | nih.govfrontiersin.org |
| IL-1β Production | Increased | Reduced | Inhibition of inflammasome assembly | nih.gov |
| JNK Phosphorylation (DA Neurons, IL-1β induced) | Increased | Suppressed | β-arrestin2 interaction with JNK | nih.gov |
| Cell Type | Stimulus | Effect of Stimulus on Viability | Effect of this compound on Viability | Source |
| Primary Astrocytes | IL-6 | Decreased | Increased (concentration-dependent, >10 μM) | nih.gov |
Preclinical Investigations of Unc9995 in Disease Models
In Vitro and Ex Vivo Model Systems in UNC9995 Research
In vitro and ex vivo models provide controlled environments to investigate the cellular and molecular effects of this compound. These systems allow for detailed analysis of its interactions with specific cell types and signaling pathways. nih.govspringermedizin.de
Application of Monolayer and Co-culture Cell Systems for this compound Evaluation
Monolayer cell cultures, where a single cell type is grown on a flat surface, are fundamental in vitro models for initial compound testing. Co-culture systems, which involve the simultaneous growth of two or more different cell types, offer a more complex and physiologically relevant environment by mimicking cellular interactions that occur in vivo. frontiersin.orgnih.govplos.orgresearchgate.net While the provided information specifically mentions the use of primary astrocytes and BV2 microglial cells in this compound research, the general application of monolayer and co-culture systems is relevant for evaluating compounds like this compound to understand their effects on individual cell types and their interactions within a simplified tissue-like context. patsnap.comresearchgate.netnih.gov Co-culture models, for instance, can better simulate the microenvironment and cellular interactions under specific pathological conditions compared to monoculture models. frontiersin.org
Use of Primary Astrocytes in Inflammation Models for this compound Studies
Primary astrocytes, which are isolated directly from animal tissue, are utilized in inflammation models to study the effects of this compound on these crucial glial cells. Astrocytes play a significant role in neuroinflammation. nih.govdntb.gov.uanih.govdntb.gov.uamedchemexpress.com Studies have shown that this compound can abolish the apoptosis and inflammation of astrocytes in vitro. nih.gov In models where inflammation is induced by substances like interleukin-6 (IL-6), this compound has been shown to increase the decreased viability of astrocytes in a concentration-dependent manner. nih.gov This suggests a protective effect of this compound against inflammation-induced astrocyte damage. Mechanistically, this compound has been observed to promote the interaction between STAT3 and β-arrestin2 in primary astrocytes. nih.gov This interaction is suggested to inhibit the JAK-STAT3 pathway-mediated inflammatory activation. nih.govresearchgate.net
Investigation of this compound Effects in BV2 Microglial Cells
BV2 microglial cells, an immortalized cell line, are commonly used as an in vitro model for microglia, the primary immune cells of the central nervous system. nih.gov Microglia are involved in neuroinflammatory responses. researchgate.net While the provided snippets mention BV2 cells in the context of neuroinflammation research and the effects of other compounds researchgate.netnih.govx-mol.comnjucm.edu.cn, the direct investigation of this compound effects specifically in BV2 microglial cells is not explicitly detailed in the provided search results. However, given that this compound is studied for its anti-inflammatory properties and impact on glial cells, it is plausible that BV2 cells could be used in such investigations, similar to studies with primary astrocytes. nih.govnih.gov
In Vivo Animal Models Employed in this compound Studies
In vivo animal models are essential for evaluating the effects of this compound in a complex living organism, allowing for the assessment of behavioral changes and effects on brain pathology. medchemexpress.combio-etc.comnih.gov
Chronic Stress Models of Depression (CSDS, CUMS) in Mice for this compound Efficacy
Chronic stress models, such as Chronic Unpredictable Mild Stress (CUMS) and Chronic Social Defeat Stress (CSDS), are widely used in mice to simulate aspects of human depression. nih.govnih.govdntb.gov.uanih.govcyagen.comd-nb.info These models induce depression-like behaviors and neurobiological changes, including neuroinflammation and astrocytic dysfunction. nih.govnih.govcyagen.comd-nb.info this compound has been evaluated in both CSDS and CUMS mouse models. medchemexpress.comnih.govnih.govchemsrc.comresearchgate.net Studies have shown that this compound ameliorates depressive-like behaviors in these models. medchemexpress.combio-etc.comnih.govnih.govresearchgate.net Furthermore, this compound has been reported to improve the loss of astrocytes in the hippocampus of mice subjected to chronic stress. medchemexpress.comnih.govnih.govresearchgate.net The therapeutic effects of this compound in these models are linked to its ability to activate the Drd2/β-arrestin2 signaling pathway, which helps to prevent inflammation-induced astrocytic dysfunction and relieve neuropathological manifestations associated with depression. medchemexpress.comnih.govnih.gov
Here is a summary of findings in chronic stress models:
| Model | Species | Key Findings with this compound | Citations |
| CUMS | Mouse | Ameliorates depressive-like behaviors; Improves loss of astrocytes in hippocampus. | medchemexpress.comnih.govchemsrc.comresearchgate.net |
| CSDS | Mouse | Ameliorates depressive-like behaviors; Improves loss of astrocytes in hippocampus. | medchemexpress.comnih.govnih.govresearchgate.net |
Neuroinflammation Models in Mice for this compound Investigation
Neuroinflammation is a key component in the pathology of various neurological disorders, including depression and Parkinson's disease. nih.govnih.govnih.govresearchgate.net this compound has been investigated in mouse models of neuroinflammation. nih.govnih.govresearchgate.net In a mouse model of Parkinson's disease induced by MPTP, this compound was shown to prevent dopaminergic neuron degeneration and inhibit glial cell activation in the substantia nigra. nih.gov This anti-inflammatory effect is mediated, at least in part, by its ability to suppress astrocytic NLRP3 inflammasome activation. nih.govresearchgate.net this compound enhances the interaction between β-arrestin2 and NLRP3, interfering with inflammasome assembly and reducing the production of inflammatory cytokines like IL-1β. nih.gov These findings support the role of this compound as a β-arrestin2-biased Drd2 agonist with anti-inflammatory and neuroprotective effects in in vivo models of neuroinflammation. nih.govx-mol.net
Models of Neuronal Degeneration and Parkinson's Disease for this compound Research
While the primary focus of this compound research highlighted in the provided information is on psychiatric models, its mechanism of action involving the inhibition of NLRP3 inflammasome activation suggests potential relevance to neurodegenerative conditions. The NLRP3 inflammasome is a key component of the innate immune system implicated in neuroinflammation, a process that contributes to neuronal damage and loss in various neurodegenerative diseases, including Parkinson's disease. nih.govwikipedia.orgalfa-chemistry.commims.comsenescence.infochemmethod.comchemmethod.comresearchgate.netspringermedizin.de Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines like IL-1β and IL-18, which are detrimental to neuronal survival. alfa-chemistry.commims.comsenescence.inforesearchgate.net
This compound has been shown to inhibit NLRP3 inflammasome activation by enhancing the interaction between β-arrestin2 and NLRP3, thereby preventing neuronal degeneration in certain contexts. nih.gov Furthermore, some preclinical studies investigating NLRP3 inhibitors, including this compound, have shown promise in reducing white matter injury and neurodegeneration in models of Parkinson's disease and traumatic brain injury. mims.com this compound has also been noted to enhance cognitive performance and reduce neuroinflammation, effects that could be relevant in neurodegenerative settings, although the specific disease models for these observations were not detailed in the context of Parkinson's disease.
Models of Schizophrenia-like Behaviors (e.g., NR1-KD, DAT-KO mice) for this compound Evaluation
This compound has been evaluated in genetic mouse models that exhibit behaviors relevant to schizophrenia, specifically the NR1 knockdown (NR1-KD) and dopamine (B1211576) transporter knockout (DAT-KO) mice. chemmethod.com The NR1-KD mouse model is characterized by reduced levels of the NR1 subunit of the NMDA receptor, serving as a model for the glutamate (B1630785) hypothesis of schizophrenia. wikipedia.orgwikipedia.orgfishersci.ptresearchgate.netwikipedia.org DAT-KO mice, on the other hand, exhibit increased dopaminergic tone due to the absence of the dopamine transporter and are used to model aspects of the dopamine hypothesis of schizophrenia, including hyperlocomotion and deficits in sensorimotor gating. guidetopharmacology.orgwikipedia.orgwikipedia.orgmedicaljournals.senih.gov
In these models, this compound, as a D2R β-arrestin2-biased agonist, demonstrated efficacy in alleviating certain schizophrenia-like behaviors. chemmethod.com Specifically, this compound was found to reduce hyperlocomotion in both NR1-KD and DAT-KO mice. chemmethod.com It also showed the ability to restore social behavior and improve performance in novel object recognition memory tasks in these mouse strains. chemmethod.com Notably, this compound was effective in normalizing prepulse inhibition (PPI) deficits observed in NR1-KD mice. chemmethod.com These findings suggest that targeting the D2 receptor through a β-arrestin2-biased approach with compounds like this compound may offer a therapeutic strategy for symptoms associated with NMDA receptor hypofunction and hyperdopaminergic states relevant to schizophrenia.
Phenotypic and Molecular Outcomes Assessed in Models
Preclinical investigations of this compound have assessed a range of phenotypic and molecular outcomes to understand its therapeutic potential and mechanisms of action.
Behavioral Phenotypes (e.g., Depressive-like behaviors)
A significant focus of this compound research has been on its effects on behavioral phenotypes, particularly those related to depression. This compound has demonstrated the ability to ameliorate depressive-like behaviors in established mouse models of depression, including the Chronic Social Defeat Stress (CSDS) and Chronic Unpredictable Mild Stress (CUMS) models. nih.govwikidata.orgguidetopharmacology.orguni.luguidetopharmacology.orgguidetomalariapharmacology.org In these models, behavioral tests such as the Forced Swim Test (FST), Sucrose Preference Test (SPT), Tail Suspension Test (TST), and Open Field Test (OFT) were utilized to evaluate the antidepressant-like effects of this compound. guidetopharmacology.org this compound treatment resulted in decreased immobility in the tail suspension task, indicating a reduction in depressive-like despair. The observed improvements in depressive-like behaviors were found to be dependent on the presence of β-arrestin2. wikidata.org
Beyond depressive-like behaviors, this compound also impacted behavioral phenotypes in schizophrenia models, as mentioned previously. It reduced hyperlocomotion and improved cognitive deficits assessed through novel object recognition memory tests and social behavior paradigms in NR1-KD and DAT-KO mice. chemmethod.com
Modulation of Inflammatory Markers (e.g., IL-1β, TNF-α, NLRP3, STAT3)
This compound exerts significant modulatory effects on key inflammatory pathways and markers. A central mechanism involves the inhibition of the NLRP3 inflammasome. nih.gov this compound achieves this by promoting the interaction between β-arrestin2 and NLRP3, which in turn prevents the activation of the inflammasome. nih.gov This inhibition is crucial as NLRP3 inflammasome activation is linked to the release of pro-inflammatory cytokines such as IL-1β, which contribute to neuroinflammation and cellular damage. alfa-chemistry.commims.comsenescence.inforesearchgate.net
Furthermore, this compound influences the JAK/STAT3 signaling pathway, which is involved in the transcription of inflammation-related genes. nih.govwikidata.orgguidetopharmacology.org this compound activates the Drd2/β-arrestin2 pathway, leading to the prevention of inflammation-related gene transcription induced by JAK/STAT3. nih.govwikidata.orgguidetopharmacology.org Mechanistically, β-arrestin2, facilitated by this compound, interacts with STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus. guidetopharmacology.org this compound has also been shown to inhibit the activation of other components in inflammatory signaling cascades, including STING, TBK1, and JAK. wikidata.org Studies in depression models have shown elevated levels of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-β, and IL-1β in the hippocampus, and this compound treatment has been shown to affect these inflammatory markers. guidetopharmacology.orgguidetopharmacology.org
Astrocytic and Neuronal Morphological and Functional Changes
Preclinical studies with this compound have also investigated its impact on glial cell function and neuronal integrity. This compound has demonstrated beneficial effects on astrocytes, which are crucial glial cells involved in supporting neuronal function and responding to inflammation. nih.gov In mouse models of depression, this compound improved astrocyte dysfunction and prevented the loss of astrocytes in the hippocampus. nih.govwikidata.orgguidetopharmacology.orguni.luguidetopharmacology.org In vitro studies showed that this compound could abolish the apoptosis and inflammation of astrocytes induced by stimulation with IL-6. wikidata.org
At the neuronal level, the inhibition of NLRP3 inflammasome activation by this compound is linked to the prevention of neuronal degeneration. nih.gov In the context of schizophrenia models, specifically NR1-KD mice, alterations in synaptic proteins have been observed. While the direct effect of this compound on these specific proteins was not detailed in the provided snippets, the NR1-KD model itself exhibits changes in proteins like DISC1 and 14-3-3ε, which are implicated in synaptic function and schizophrenia susceptibility. researchgate.netwikipedia.org The amelioration of behavioral deficits in these models by this compound suggests a potential positive impact on neuronal circuits and synaptic function, although the precise morphological and functional changes at the neuronal level induced by this compound warrant further investigation.
Here is a summary of some key findings regarding behavioral phenotypes and modulation of inflammatory markers:
| Model | Behavioral Phenotype Assessed | Outcome with this compound Treatment | Inflammatory Markers Affected (Observed in Model/Affected by this compound) |
| Chronic Social Defeat Stress (CSDS) | Depressive-like behaviors (FST, TST, OFT) | Ameliorated depressive-like phenotypes, decreased immobility guidetopharmacology.org | Increased TNF-α, IL-6, IFN-β, IL-1β in hippocampus; this compound affects these levels. guidetopharmacology.orgguidetopharmacology.org |
| Chronic Unpredictable Mild Stress (CUMS) | Depressive-like behaviors | Ameliorated depressive-like phenotypes wikidata.orguni.lu | Increased inflammatory cytokines; this compound prevents inflammation-induced astrocyte loss. wikidata.orgguidetopharmacology.org |
| NR1 Knockdown (NR1-KD) Mice | Hyperlocomotion, PPI, Social Behavior, Novel Object Recognition Memory | Reduced hyperlocomotion, normalized PPI, restored social behavior and memory chemmethod.com | Not explicitly detailed in snippets regarding this compound's effect in this model. |
| Dopamine Transporter Knockout (DAT-KO) Mice | Hyperlocomotion, Social Behavior, Novel Object Recognition Memory | Reduced hyperlocomotion, restored social behavior and memory chemmethod.com | Not explicitly detailed in snippets regarding this compound's effect in this model. |
| Inflammatory Pathway/Marker | Effect of this compound | Mechanism |
| NLRP3 Inflammasome | Inhibition of activation nih.gov | Enhances β-arrestin2-NLRP3 interaction nih.gov |
| JAK/STAT3 Pathway | Prevents inflammation-related gene transcription induced by JAK/STAT3 nih.govwikidata.orgguidetopharmacology.org | β-arrestin2 interacts with STAT3, inhibiting phosphorylation and nuclear translocation guidetopharmacology.org |
| STING, TBK1, JAK | Inhibition of activation wikidata.org | Part of the Drd2/β-arrestin2 signaling pathway downstream effects wikidata.org |
| IL-6-induced astrocyte inflammation | Abolishes astrocyte apoptosis and inflammation wikidata.org | Prevents inflammation-induced loss of astrocytes wikidata.orgguidetopharmacology.org |
Chemical Biology and Structure Activity/functional Selectivity Relationships Sar/sfsr of Unc9995
Design and Synthesis Strategies for UNC9995 and its Analogs
The design and synthesis of this compound and its analogs have been influenced by existing scaffolds, particularly that of aripiprazole (B633), a known DRD2 ligand. nih.govresearchgate.netnih.gov The goal has been to develop compounds with specific signaling profiles, such as biased agonism. nih.govacs.org
Multicomponent Reactions (MCRs) for Diversification and Library Generation
Multicomponent reactions (MCRs) have emerged as a valuable synthetic strategy in medicinal chemistry and chemical biology for generating diverse libraries of drug candidates. acs.orgnih.gov MCRs offer advantages in terms of convergence, atom economy, and step economy, allowing for the rapid generation of structural complexity from simple starting materials in a single step. acs.orgnih.gov This approach has been utilized in the discovery of potent and subtype-selective DRD2 biased partial agonists, exemplifying the search for diverse structural elements, particularly for the secondary/allosteric pharmacophore. acs.orgnih.gov
Rational Design Based on Pharmacophoric Models (Primary, Central, Secondary)
Rational design of DRD2 biased ligands, including this compound, often fits a pharmacophoric model comprising three key regions: the primary pharmacophore (PP), the central linker, and the secondary pharmacophore (SP). acs.org The primary pharmacophore, often referred to as the left-hand side (LHS) or head group, commonly consists of a mono- or disubstituted phenyl-piperazine scaffold, such as the 1-(2,3-dichlorophenyl)piperazine (B491241) moiety found in aripiprazole and maintained in some this compound analogs. acs.org The central linker is typically variable in length and nature. acs.org this compound features a shorter-than-usual linear linker of four atoms. acs.org The secondary pharmacophore involves groups explored to examine the effect of structural modifications on subtype selectivity and DRD2 functional selectivity. acs.org Pharmacophore modeling, in general, is a key aspect of rational drug design, identifying the essential structural features for biological activity and aiding in the design and identification of new ligands. ajol.infonih.govslideshare.net
Structure-Functional Selectivity Relationship (SFSR) Studies of this compound and Related Compounds
SFSR studies are crucial for understanding how structural variations in ligands like this compound influence their ability to selectively activate different downstream signaling pathways of a receptor, a phenomenon known as functional bias or biased agonism. sci-hub.runih.govresearchgate.netacs.orgnih.gov this compound has been identified as a β-arrestin-biased DRD2 agonist. nih.govnih.govresearchgate.netnih.govnih.gov
Impact of Structural Modifications (Piperazine, Linker, Dihydroquinolinone Moieties) on Biased Agonism
SFSR studies based on scaffolds like aripiprazole have explored the impact of modifications in different regions of the molecule on biased agonism. Structural modifications of the piperazine (B1678402), linker, and dihydroquinolinone moieties have led to the discovery of compounds like UNC9975, UNC9994, and this compound, which were found to be high-affinity β-arrestin-biased ligands at the DRD2. nih.govresearchgate.net These compounds showed potency for DRD2 β-arrestin recruitment while exhibiting no significant activity in G-protein-dependent cAMP assays. researchgate.net For instance, replacing a piperidine (B6355638) ring with a piperazine in a close analog of a G protein-biased lead compound resulted in this compound, which retained a β-arrestin-biased feature for DRD2, albeit with slightly decreased potency. nih.gov Conversely, adding a methyl group at a specific position on the benzothiazole (B30560) ring in a related compound led to a balanced DRD2 agonist, and extending the central linker length also influenced bias. nih.gov These findings highlight how subtle structural changes in these regions can significantly affect ligand bias. nih.gov
Exploration of Subtype Selectivity (DRD2, DRD3, DRD4) of this compound Analogs
The exploration of subtype selectivity among DRD2, DRD3, and DRD4 receptors is an important aspect of developing selective ligands. acs.orgmdpi.comamegroups.org While many DRD2 biased agonists developed previously did not show remarkable subtype selectivity towards DRD3 and DRD4, recent strategies utilizing approaches like MCRs and exploring diverse secondary pharmacophoric groups aim to identify compounds with improved subtype selectivity profiles. acs.org this compound and UNC9994 have been described as selective DRD2 ligands. nih.gov Studies evaluating novel ligands in cAMP inhibition assays across DRD2, DRD3, and DRD4 subtypes are conducted to determine their functional behavior and selectivity profiles. acs.org
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling play a significant role in understanding the interaction of ligands like this compound with dopamine (B1211576) receptors and in guiding the design of novel analogs. uoa.grcsc.finumberanalytics.compolimi.it These methods involve the use of computational techniques to simulate, predict, and analyze the behavior of molecules and their interactions. numberanalytics.com Receptor-driven docking models are used to define proposed binding modes, and experimental data from SAR and SFSR studies can be consistent with these models. acs.org Molecular modeling can provide insights into the binding modes of compounds with different pharmacological activities, such as G-protein biased or β-arrestin biased ligands, in complex with receptor structures. acs.org Techniques such as molecular dynamics simulations and quantum mechanics calculations are employed in computational chemistry to study molecular structures and properties. uoa.grpolimi.it
Ligand-Protein Docking to Elucidate Binding Modes
Ligand-protein docking is a computational technique used to predict the preferred orientation and conformation (binding mode) of a ligand within a protein's binding site. frontiersin.orgnih.gov This method is crucial for understanding the initial interactions between a small molecule like this compound and its target receptor, Drd2. By simulating the binding process, docking studies can provide insights into the key residues involved in the interaction and the potential binding poses that this compound adopts within the Drd2 binding pocket. frontiersin.orgresearchgate.net
While specific detailed docking studies for this compound were not extensively found in the search results, the general principles of ligand-protein docking apply. These studies typically involve preparing the protein structure, preparing the ligand structure, performing the docking simulation using various algorithms and scoring functions, and analyzing the resulting poses to determine the most probable binding modes. researchgate.netschrodinger.com Flexible docking approaches, which account for the conformational changes in both the ligand and the protein upon binding, are often employed to improve accuracy. frontiersin.orgresearchgate.net
Molecular Dynamics Simulations to Understand this compound-Target Interactions
Molecular dynamics (MD) simulations are complementary to docking studies, providing a dynamic view of the ligand-protein complex over time. frontiersin.orgfrontiersin.org While docking provides static snapshots of potential binding poses, MD simulations allow researchers to observe the stability of the complex, the flexibility of the protein and ligand, and the evolution of interactions in a more realistic environment that includes solvent molecules. frontiersin.org
MD simulations can help to validate the binding modes predicted by docking, refine the understanding of key interactions, and explore conformational changes in Drd2 induced by this compound binding that may be responsible for its β-arrestin2 bias. string-db.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed in MD simulations to assess the stability of the protein-ligand complex and the flexibility of individual residues, respectively. frontiersin.org
Although specific MD simulation studies focused solely on this compound were not detailed in the search results, the methodology is broadly applicable to understanding the dynamic interactions of biased ligands with GPCRs like Drd2. string-db.org Such simulations could reveal how this compound binding promotes a conformation of Drd2 that favors β-arrestin2 recruitment over G-protein coupling.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info For this compound derivatives, QSAR modeling could be used to predict the activity (e.g., potency for β-arrestin2 recruitment) of novel compounds based on their molecular descriptors. nih.gov This approach is valuable in medicinal chemistry for guiding the design and synthesis of new analogs with improved potency, selectivity, or desired bias profiles. nih.gov
QSAR models are typically built using a dataset of compounds with known structures and biological activities. d-nb.infonih.gov Various statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), can be employed to develop the models. d-nb.infonih.gov The models are then validated using internal and external validation techniques to ensure their predictive power and reliability. d-nb.info
While specific QSAR studies focused on a series of this compound derivatives were not prominently featured in the search results, the principle of QSAR is highly relevant to the optimization of biased ligands. By analyzing the structural features that correlate with β-arrestin2 bias and potency, QSAR models could inform the design of next-generation this compound analogs with enhanced functional selectivity for β-arrestin2 signaling.
Development and Application of this compound as a Chemical Probe for β-Arrestin2 Signaling
This compound has been developed and applied as a chemical probe to investigate the roles of β-arrestin2-mediated signaling, particularly in the context of Drd2. As a β-arrestin2-biased agonist, it allows researchers to selectively activate this specific signaling pathway downstream of Drd2, differentiating its effects from those mediated by G proteins. medchemexpress.comglpbio.cnnih.gov
Its application as a chemical probe has been demonstrated in studies investigating neuroinflammation and depression. This compound has been shown to alleviate astrocyte inflammatory injury and improve depressive-like behaviors in mouse models. nih.govnih.govdntb.gov.ua This is attributed to its ability to activate the Drd2/β-arrestin2 pathway, leading to the inhibition of the JAK-STAT3 pathway and preventing inflammation-induced astrocyte dysfunction. nih.govnih.govdntb.gov.ua
The use of this compound as a chemical probe has provided valuable insights into the therapeutic potential of targeting the Drd2/β-arrestin2 pathway for conditions involving neuroinflammation and astrocytic dysfunction. nih.govnih.gov Its biased agonism makes it a valuable tool for dissecting the complex signaling networks downstream of GPCRs and understanding the specific biological outcomes associated with β-arrestin2 activation. The development of biased agonists like this compound represents a strategy to achieve more specific pharmacological effects with potentially reduced side effects compared to unbiased ligands that activate multiple pathways. nih.govresearchgate.net
Advanced Methodologies and Techniques Utilized in Unc9995 Research
Molecular and Biochemical Assays
Molecular and biochemical assays are fundamental to understanding the interaction of UNC9995 with the Drd2 receptor and the immediate cellular responses.
In Vitro cAMP Inhibition Assays
In vitro cAMP inhibition assays are commonly used to assess the activity of compounds that interact with GPCRs coupled to the Gi/o protein pathway, as activation of this pathway leads to a decrease in intracellular cAMP levels. This compound has been evaluated in these assays to determine its effect on cAMP production mediated by Drd2 and other dopamine (B1211576) receptor subtypes like DRD3 and DRD4. These experiments are typically performed on transfected cell lines, such as HEK-293T cells, expressing the receptor of interest. The efficacy (Emax) and half-maximum inhibitory concentration (IC50) of this compound in inhibiting forskolin-induced cAMP levels are determined using established experimental protocols. Quinpirole, a known full agonist of Drd2, is often used as a reference compound in these studies. acs.orgnih.gov By comparing the effects of this compound to those of reference agonists on cAMP levels, researchers can assess its potency and efficacy in activating the G protein-dependent signaling pathway. acs.org Studies have shown that this compound can induce β-arrestin recruitment without significant G protein activation, indicating its biased agonism. bpums.ac.ir
β-Arrestin Recruitment Assays
β-Arrestin recruitment assays are crucial for characterizing the biased signaling of compounds like this compound. These assays measure the ability of a ligand to promote the translocation and binding of β-arrestin proteins to the activated receptor. Several techniques exist for measuring β-arrestin recruitment, including PathHunter, Tango, LinkLight, and Bioluminescence resonance energy transfer (BRET) assays. biorxiv.orgmdpi.com Many of these methods involve modifying the receptor or β-arrestin with reporter enzymes or fluorescent proteins to generate a detectable signal upon recruitment. biorxiv.orgmdpi.com For instance, enzyme fragment complementation assays, where enzyme fragments attached to the receptor and β-arrestin complement upon interaction, can produce a chemiluminescent readout. biorxiv.orgmdpi.com this compound has been shown to potently induce β-arrestin recruitment to Drd2. bpums.ac.ir These assays confirm the β-arrestin2-biased profile of this compound, demonstrating its preference for engaging the β-arrestin pathway over G protein signaling. bpums.ac.irmedchemexpress.com
Immunoblotting and ELISA for Protein Expression and Signaling Assessment
Immunoblotting (Western blot) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used techniques to quantify protein expression levels and assess the phosphorylation status of signaling molecules. In this compound research, these methods have been employed to investigate the impact of the compound on various proteins involved in downstream signaling pathways, particularly those related to inflammation and cellular function. Immunoblotting allows for the detection of specific proteins in cell lysates or tissue samples using antibodies. inrs.ca ELISA, on the other hand, is a plate-based assay used to detect and quantify soluble proteins, such as cytokines and chemokines, in biological fluids or cell culture supernatants. peerj.com Studies on this compound have utilized immunoblotting to examine the protein levels of markers like GFAP (an astrocyte marker) and signaling molecules such as phosphorylated STAT3 (p-STAT3) and total STAT3, as well as apoptosis-related proteins like Bax and Bcl-2. nih.govresearchgate.net ELISA has been used to measure the concentrations of inflammatory cytokines such as IL-1β, IL-6, TNF-α, and INF-β in serum and cell culture supernatants, providing insights into the anti-inflammatory effects of this compound. peerj.comnih.govresearchgate.net Co-immunoprecipitation, often followed by immunoblotting, has also been used to demonstrate the interaction between β-arrestin2 and STAT3, and how this compound enhances this interaction. nih.gov
Quantitative Real-Time Polymer Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique for quantifying mRNA levels, providing a measure of gene expression. thermofisher.complos.org This method involves the reverse transcription of RNA into cDNA, followed by PCR amplification in the presence of fluorescent dyes or probes that allow for real-time monitoring of product accumulation. thermofisher.com qRT-PCR has been utilized in this compound research to assess the impact of the compound on the expression of genes involved in various cellular processes, including inflammation and dopamine receptor signaling. For example, researchers have used qRT-PCR to detect the mRNA levels of inflammatory cytokines like TNF-α, IFN-β, IL-6, and IL-1β, as well as dopamine receptor subtypes such as Drd1, Drd2, Drd3, Drd4, and Drd5. nih.govresearchgate.net This technique helps to understand whether the effects of this compound are mediated at the transcriptional level. Proper normalization using stable reference genes is crucial for accurate qRT-PCR results. plos.org
Cell-Based Techniques
Cell Viability and Apoptosis Assays
Cell viability and apoptosis assays are critical for assessing the potential protective or toxic effects of a compound on cells. Cell viability assays measure the proportion of live and healthy cells in a population, often by assessing metabolic activity, membrane integrity, or ATP production. nuchemsciences.comsciencellonline.com Assays like the CellTiter-Glo™ assay, which quantifies ATP, are commonly used to indicate the number of viable cells after treatment. nuchemsciences.com Apoptosis assays, on the other hand, specifically detect and quantify programmed cell death, which is characterized by distinct cellular events such as caspase activation, phosphatidylserine (B164497) exposure on the cell surface, and DNA fragmentation. sciencellonline.comsigmaaldrich.compromega.com.au Techniques like Annexin V staining (for phosphatidylserine exposure) and caspase activation assays (e.g., Caspase-Glo® Assays) are frequently employed to detect apoptosis. sigmaaldrich.compromega.com.au In the context of this compound research, these assays have been used to evaluate its ability to protect cells, particularly astrocytes, from inflammation-induced cell death. nih.gov For instance, cell viability assays have shown that this compound can increase the decreased viability of astrocytes induced by inflammatory mediators like IL-6. nih.gov Apoptosis-related proteins like Bax and Bcl-2 have also been examined to understand the mechanisms behind the protective effects of this compound against apoptosis. nih.gov
Flow Cytometry for Cellular Characterization
Flow cytometry has been utilized in studies involving this compound to characterize cellular populations and assess cellular responses. This technique allows for the quantitative analysis of various cellular properties, such as size, granularity, and protein expression, on a cell-by-cell basis. In the context of this compound research, flow cytometry has been employed to characterize astrocytes researchgate.net. Furthermore, it has been used to detect apoptotic cells, for instance, by staining with Annexin V-FITC/PI apoptosis kits, allowing for the subsequent detection and quantification of cell death via flow cytometry researchgate.net. This application was relevant in studies investigating the effects of this compound on astrocyte survival under inflammatory conditions researchgate.net.
Confocal Immunofluorescence Microscopy for Localization and Interactions
Confocal immunofluorescence microscopy is a powerful imaging technique used to visualize the localization of specific proteins within cells and tissues, as well as to examine protein-protein interactions. In this compound research, this method has been instrumental in characterizing astrocytes researchgate.net. It has also been used to verify the combination of specific proteins, such as the interaction between β-arrestin2 and STAT3 researchgate.net. By using immunofluorescent staining, researchers can visualize the spatial relationship between these proteins and observe how this compound treatment might influence their co-localization or interaction, providing visual evidence to support findings from other biochemical methods researchgate.net.
Omics and Systems Biology Approaches
Omics and systems biology approaches provide comprehensive views of biological systems, allowing researchers to identify broad patterns and specific molecular changes in response to interventions like this compound treatment.
RNA Sequencing (RNA-seq) for Transcriptomic Profiling in Response to this compound
RNA sequencing (RNA-seq) is a high-throughput technology used to measure the abundance of RNA transcripts in a sample, providing a snapshot of gene expression. This technique has been applied in studies related to this compound to examine pathological changes in depressive mouse hippocampal astrocytes researchgate.net. RNA-seq allows for the comprehensive transcriptomic profiling of cells or tissues, revealing which genes are upregulated or downregulated in response to conditions like chronic stress or treatment with this compound researchgate.net. This provides insights into the molecular pathways and biological processes affected by this compound, particularly in the context of neuroinflammation and depression models researchgate.net.
Label-Free Mass Spectrometry for Identification of β-Arrestin2-Binding Proteins
Label-free mass spectrometry is a quantitative proteomics technique used to identify and quantify proteins in a sample without the use of isotopic labels. In the investigation of this compound, this method has been employed to identify proteins that bind to β-arrestin2 researchgate.net. By performing immunoprecipitation using a β-arrestin2 antibody and subsequently analyzing the precipitated proteins via label-free mass spectrometry, researchers can identify potential interaction partners of β-arrestin2 researchgate.net. This approach was crucial in identifying STAT3 as a direct binding target of β-arrestin2, which is relevant to understanding the mechanisms by which this compound exerts its effects researchgate.net.
Genetic Models in this compound Studies
Genetic models, particularly knockout mice, are invaluable tools for investigating the in vivo roles of specific genes and validating the mechanisms of action of pharmacological compounds.
Future Perspectives and Unanswered Questions in Unc9995 Academic Research
Expanding the Repertoire of UNC9995-Modulated Biological Processes
While this compound is recognized for its β-arrestin-biased agonism at the Drd2, future research aims to broaden the understanding of all biological processes it can modulate. Studies have already indicated its involvement in alleviating astrocyte inflammatory injury, particularly through the interaction between β-arrestin2 and STAT3 in mouse models of depression. nih.govnih.gov This suggests a role beyond typical dopaminergic signaling, highlighting the potential for this compound to influence inflammatory pathways.
Further investigation is needed to fully delineate the extent of β-arrestin2's function as a scaffold protein in the context of this compound action. nih.gov Specifically, exploring other potential binding partners of β-arrestin2 beyond STAT3 when activated by this compound could reveal novel downstream signaling cascades and cellular functions influenced by this compound. nih.gov Unanswered questions remain regarding the precise mechanisms by which this compound reverses activated signaling pathways, such as the cGAS/STING signals observed in some studies, particularly considering potential inconsistencies with findings related to other β-arrestin2-biased G-protein receptors. nih.gov
Future studies may also explore the impact of this compound on other cell types in the central nervous system beyond astrocytes and neurons, such as microglia and oligodendrocytes, to understand its comprehensive effects on neuroinflammation and neurodegenerative processes. The potential for this compound to influence additional neurotransmitter systems or signaling pathways, perhaps through indirect mechanisms or off-target effects at higher concentrations, also warrants further investigation.
Exploring Broader Therapeutic Research Implications Beyond Current Disease Models
Current research on this compound has primarily focused on its potential implications in neurological and psychiatric disorders, such as depression and Parkinson's disease, owing to its activity at the Drd2. nih.govnih.govlarvol.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net this compound has shown promise in ameliorating depressive-like behaviors and preventing astrocytic dysfunctions in mouse models of depression. nih.govnih.gov It has also been evaluated in a Parkinson's disease mouse model, where it supported the idea of this compound as a β-arrestin2-biased agonist. larvol.comresearchgate.net
Future perspectives include exploring the therapeutic potential of this compound in a wider range of conditions where neuroinflammation or altered dopaminergic signaling plays a role. This could encompass other neurodegenerative diseases, inflammatory disorders affecting the central nervous system, or even conditions outside the nervous system where Drd2 and β-arrestin2 signaling are implicated. For instance, given its effect on astrocytic inflammation, its role in other inflammatory conditions could be explored. nih.govnih.govresearchgate.netresearchgate.net
Translating findings from mouse models to other preclinical models and eventually to human studies represents a significant future direction. Understanding the efficacy of this compound in diverse disease contexts and identifying specific patient populations who might benefit most from a β-arrestin2-biased Drd2 agonist are crucial steps.
Refinement of this compound Analogs for Enhanced Functional Selectivity and Target Specificity
The development and refinement of this compound analogs represent a critical area for future research. This compound itself is described as a β-arrestin-biased Drd2 agonist. nih.govnih.govresearchgate.netdntb.gov.uanih.gov However, achieving enhanced functional selectivity (e.g., even greater bias towards β-arrestin signaling) and improved target specificity (minimizing off-target effects) is a key goal.
Structure-functional selectivity relationship (SFSR) studies are ongoing to understand how modifications to the chemical structure of this compound influence its interaction with the Drd2 and its downstream signaling bias. nih.govsci-hub.ruacs.org Previous work has explored structural modifications based on related scaffolds, leading to the discovery of compounds with varying degrees of β-arrestin bias. researchgate.netnih.gov
Future research will likely involve the synthesis and evaluation of novel this compound analogs with subtle structural variations to optimize their pharmacological properties. This includes exploring the impact of stereochemistry and modifications to different regions of the molecule on binding affinity, functional selectivity, and metabolic stability. acs.org The aim is to develop analogs that are more potent, highly selective for the β-arrestin pathway, and possess favorable pharmacokinetic profiles. This could lead to the identification of superior tool compounds for research and potentially more effective and safer therapeutic candidates.
Integration of Multimodal Research Approaches for Comprehensive Understanding of this compound Biology
A comprehensive understanding of this compound's biology necessitates the integration of multimodal research approaches. This involves combining findings from various experimental techniques and levels of analysis.
Current research has utilized methods such as cell viability assays, flow cytometry, confocal immunofluorescence, co-immunoprecipitation, and mass spectrometry to investigate the effects of this compound on astrocytes and their signaling pathways. nih.govnih.gov Studies in animal models have involved behavioral phenotyping and analysis of molecular changes in brain tissue. nih.govnih.gov
Future research should integrate these techniques with other advanced methodologies. This could include:
Omics approaches: Transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by this compound in different cell types and tissues, helping to identify new pathways and processes influenced by the compound.
Advanced imaging techniques: Techniques such as live-cell imaging, super-resolution microscopy, and in vivo imaging can provide insights into the spatial and temporal dynamics of this compound binding, receptor activation, and downstream signaling events.
In silico modeling and simulations: Computational approaches, including molecular docking, molecular dynamics simulations, and network analysis, can help predict the binding modes of this compound and its analogs, understand the structural basis of functional selectivity, and model the complex biological networks influenced by the compound. sci-hub.ruacs.org
Electrophysiology: Recording electrical activity in neurons and other excitable cells can reveal the impact of this compound on neuronal function and network activity.
Clinical research methodologies: As research progresses towards potential therapeutic applications, integrating preclinical findings with clinical research methodologies, such as pharmacodynamic studies and biomarker identification, will be essential.
Integrating data from these diverse approaches will provide a more holistic and detailed picture of how this compound interacts with its target, propagates signals, and influences complex biological processes, ultimately addressing unanswered questions and guiding future research directions.
Q & A
Q. What is the primary mechanism by which UNC9995 exerts its neuroprotective and anti-inflammatory effects in neurodegenerative models?
this compound activates dopamine receptor D2 (Drd2) with β-arrestin2 bias, enhancing the interaction between β-arrestin2 and NLRP3 inflammasome components. This suppresses NLRP3 activation, reducing neuroinflammation and neuronal degeneration. Additionally, this compound inhibits JAK/STAT3-mediated transcription of pro-inflammatory genes, as demonstrated in murine models of depression and neuroinflammation . Methodologically, researchers validate these mechanisms via co-immunoprecipitation (Co-IP) for protein interactions, qRT-PCR for cytokine mRNA levels, and Western blotting for signaling pathway components (e.g., p-TBK1, IRF3) .
Q. Which experimental models are validated for studying this compound's efficacy in depression and neuroinflammation?
The chronic social defeat stress (CSDS) mouse model is widely used, with behavioral assays including forced swim test (FST), tail suspension test (TST), sucrose preference test (SPT), and open field test (OFT) to quantify depressive-like behaviors. Astrocyte dysfunction is assessed via GFAP immunostaining, 3D reconstruction, and Sholl analysis. Sample sizes typically involve 8–10 mice per group, with statistical analysis using one-way ANOVA and Dunnett’s post hoc tests .
Q. How does this compound modulate astrocyte function in neuroinflammatory contexts?
this compound reduces astrocyte inflammatory injury by promoting β-arrestin2-STAT3 interactions, which inhibit cGAS-STING pathway activation. Key metrics include reductions in TNF-α, IL-6, and IL-1β mRNA/protein levels, alongside improved astrocyte morphology (branch length, volume, and number) quantified via Sholl analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's signaling bias (β-arrestin2 vs. G-protein pathways) across experimental systems?
Structural-activity relationship (SAR) studies reveal that minor modifications (e.g., substituting a methyl group on the benzothiazole ring or altering linker length) shift bias. For example, replacing the propoxy linker with butoxy in this compound derivatives converts β-arrestin2 bias to G-protein bias. Researchers should employ in vitro assays comparing cAMP inhibition (G-protein activity) and β-arrestin recruitment (e.g., Tango assay) to quantify bias coefficients .
Q. What experimental controls are critical when investigating this compound's off-target effects in NLRP3 inhibition studies?
(i) Use NLRP3-knockout astrocytes or mice to confirm target specificity. (ii) Compare this compound with direct NLRP3 inhibitors (e.g., MCC950) and indirect inhibitors (e.g., celastrol) to isolate mechanism-specific effects. (iii) Include Drd2 antagonists (e.g., haloperidol) to validate receptor-dependent pathways .
Q. How should researchers design dose-response studies to optimize this compound's therapeutic window in vivo?
Preclinical studies use doses ranging from 2 mg/kg/day (effective in CSDS mice) to 10 mg/kg/day (toxicity testing). Key parameters include:
Q. What computational tools are suitable for predicting this compound's interaction with Drd2 isoforms (long vs. short)?
Molecular dynamics (MD) simulations and homology modeling (using D3R Drd2 crystal structures) can predict binding affinities. Advanced tools like Schrodinger’s Glide or AutoDock Vina assess docking poses, while metadynamics evaluate free-energy landscapes for biased signaling .
Methodological Challenges and Solutions
Q. How can researchers address variability in this compound's efficacy across different neuroinflammatory models (e.g., Alzheimer’s vs. depression)?
- Model stratification : Use disease-specific models (e.g., APP/PS1 mice for Alzheimer’s, CSDS for depression).
- Biomarker panels : Profile NLRP3 activation (caspase-1 cleavage), Drd2 expression (flow cytometry), and cytokine profiles (Luminex) to tailor endpoints.
- Cross-validation : Compare results with Drd2 knockout models to confirm target engagement .
Q. What statistical approaches are recommended for analyzing this compound's dual role in neuroprotection and behavior modulation?
- Multivariate analysis : Principal component analysis (PCA) to correlate behavioral outcomes (FST immobility) with molecular markers (IL-6 levels).
- Longitudinal mixed-effects models : Account for repeated measures in chronic dosing studies.
- Power analysis : Ensure ≥80% power to detect ≥30% differences in Sholl parameters (n=20 cells/group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
